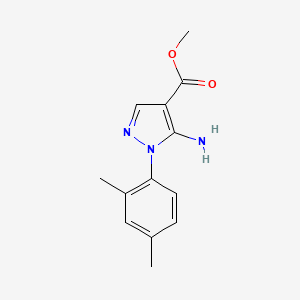

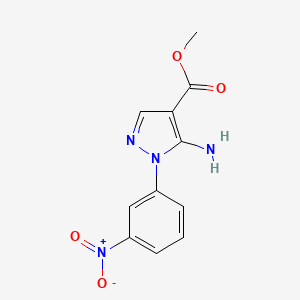

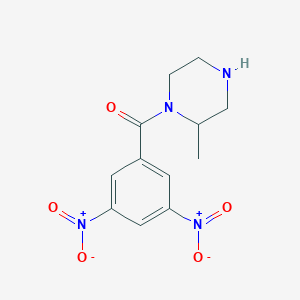

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

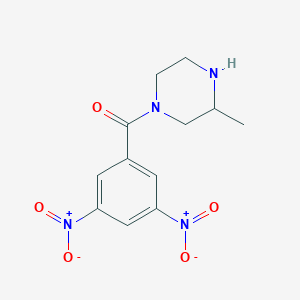

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound . It is a derivative of aniline and is a primary amine having an ethyl group located para to the amino (NH2) group .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in various studies. For instance, a study reported the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. As mentioned earlier, it contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its synthesis. The synthesis involves a Huisgen 1,3-dipolar cycloaddition reaction . Other reactions with similar compounds have also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is a primary amine having an ethyl group located para to the amino (NH2) group . More specific properties like melting point, boiling point, density, molecular formula, and molecular weight are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potential

Research on derivatives of Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has shown promising antimicrobial and anticancer activities. Notably, a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than the reference drug, doxorubicin, alongside displaying significant antimicrobial properties. This suggests potential applications in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fungicidal and Plant Growth Regulation

The crystal structure of a compound synthesized from ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate showed fungicidal and plant growth regulation activities. This indicates potential applications in agriculture for controlling fungal infections and managing plant growth (Minga, 2005).

Heterocyclic Compound Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation reactions with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds, convertible to their 1-unsubstituted analogs, underline the compound's utility in synthesizing heterocyclic compounds, which are critical in pharmaceutical chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Corrosion Inhibition

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown effectiveness as corrosion inhibitors for mild steel in industrial pickling processes. These findings demonstrate the compound's potential in industrial applications, particularly in protecting metals from corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).

Fluorescent Molecules and Agricultural Inhibitors

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was used as a precursor in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines, which showed novel fluorescent properties, and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, identified as potential inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, suggesting applications in fluorescent technologies and agriculture (Wu et al., 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound utilized in various fields of research and industry. CDK2 is a protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .

Biochemical Pathways

CDK2 inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-13(15)17(16-11)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNUZQXEVBBKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)